1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione
Overview
Description
1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione is a synthetic compound that belongs to the class of diazaspiro compounds. It has been the subject of scientific research due to its potential use in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to have antibacterial and antifungal properties. In animal studies, the compound has been shown to have a low toxicity profile.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione in lab experiments is its low toxicity profile. This makes it a suitable candidate for further investigation as a potential anticancer agent. However, one limitation of the compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research of 1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione. One direction is the investigation of its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another direction is the exploration of its use in organic electronic devices, as it has been shown to have good charge transport properties. Additionally, the synthesis of novel derivatives of the compound may lead to the discovery of new compounds with improved properties.
Scientific Research Applications
1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione has been investigated for its potential use in various fields of research. In medicinal chemistry, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been investigated for its potential use in the development of organic electronic devices.
properties
IUPAC Name |
4-anilino-1-(4-chlorophenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3S/c21-15-9-11-17(12-10-15)24-19(25)23-18(20(24)13-5-2-6-14-20)22-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZNHZMPPUVRMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=NC(=S)N2C3=CC=C(C=C3)Cl)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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